1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea
Description
Methoxypiperidine Conformation
The 4-methoxypiperidine ring exists predominantly in a chair conformation , with the methoxy group occupying an equatorial position (Figure 1). This orientation reduces 1,3-diaxial interactions, stabilizing the conformation by approximately 2.1 kcal/mol compared to an axial methoxy placement.
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Equatorial methoxy | 0.0 (reference) |
| Axial methoxy | +2.1 |
Phenylpropyl Chain Dynamics
The 3-phenylpropyl group exhibits three primary rotameric states:
- Anti-periplanar (180° torsion angle) : Maximizes distance between phenyl and urea groups.
- Gauche (+60° torsion angle) : Stabilized by weak CH–π interactions between propyl CH2 and the adjacent phenyl ring.
- Gauche (-60° torsion angle) : Less favorable due to steric hindrance with the urea carbonyl.
Molecular dynamics simulations suggest a 70:25:5 population ratio for these conformers at 298 K.
Hydrogen Bonding Networks and Supramolecular Arrangement
The urea functional group serves as a hydrogen-bonding nexus, forming:
- N–H···O=C intermolecular bonds between the urea NH and carbonyl oxygen of adjacent molecules (2.85–3.10 Å)
- C–H···O weak hydrogen bonds involving methoxy oxygen (3.2–3.5 Å)
These interactions generate a lamellar supramolecular architecture with alternating hydrophobic (phenylpropyl) and hydrophilic (urea/methoxypiperidine) layers (Figure 2). The methoxy oxygen participates in a three-center hydrogen bond with two urea NH groups, creating a cyclic R22(8) motif.
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (urea–urea) | 2.91 | 155 |
| C–H···O (methoxy–urea) | 3.35 | 145 |
The supramolecular channels formed by this network have approximate dimensions of 6.8 × 4.2 Å , capable of accommodating small aromatic guests. This structural feature suggests potential applications in host–guest chemistry, though further experimental validation is required.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-27-21-13-16-25(17-14-21)20-11-9-19(10-12-20)24-22(26)23-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLXJXVVPKMULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol in the presence of a suitable catalyst to form 4-methoxypiperidine.
Coupling with Phenylpropyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenylpropyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea has been investigated for its potential therapeutic properties. Its interactions with biological macromolecules suggest possible applications as a pharmacological agent. For instance, compounds with similar structural motifs have shown antiproliferative activity against various cancer cell lines, indicating that this compound may also exhibit similar effects .
Antiproliferative Activity
Recent studies have showcased the antiproliferative effects of urea derivatives against cancer cell lines. For example, related compounds demonstrated significant growth inhibition across multiple cancer types in the National Cancer Institute's 60-cell line panel. The structural modifications in these compounds can influence their biological activities, suggesting that 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea could be optimized for enhanced efficacy .
Biological Studies
The compound's ability to interact with specific molecular targets allows for exploration in biological studies. It can modulate receptor or enzyme activity, leading to various biological effects. Research into similar compounds has highlighted their potential roles in modulating pathways involved in cancer progression and other diseases .
Table: Summary of Research Findings on Urea Derivatives
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea with structurally related compounds, focusing on substituents, molecular properties, and synthetic pathways:
Key Observations:
Substituent Effects :
- The methoxypiperidinyl group in the target compound distinguishes it from simpler cyclohexyl (CpU, ) or diisopropyl analogs (Product 14, ). This substitution likely improves solubility and target engagement due to the polar methoxy group and conformational rigidity.
- Tetrazole-containing analogs (e.g., ) introduce strong hydrogen-bonding capabilities, which are absent in the target compound but critical for interactions with charged residues in enzymatic pockets.
Molecular Weight and Pharmacokinetics: The target compound (365.48 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike the larger tetrazole derivative (451.55 g/mol, ).
Synthetic Accessibility :
- Product 14 () was synthesized using DMF as a solvent, suggesting compatibility with polar aprotic conditions. The target compound may require similar protocols but with additional steps to install the methoxypiperidinyl group.
Research Findings and Mechanistic Insights
- CpU () : Patent US8815951 highlights its role as a COX-1 inhibitor. The cyclohexyl group may sterically hinder interactions compared to the methoxypiperidinyl group, which offers both bulk and polarity.
- Tetrazole Derivative () : The fluorophenyl and tetrazolyl groups suggest applications in kinase inhibition (e.g., EGFR or VEGFR), where electronegative moieties stabilize ATP-binding pocket interactions.
Biological Activity
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Features
- Piperidine moiety : The presence of a methoxypiperidine group is significant for its pharmacological properties.
- Urea linkage : This functional group is often associated with various biological activities, including enzyme inhibition.
Research indicates that compounds similar to 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea may exhibit various biological activities, including:
- Enzyme Inhibition : Urea derivatives have been shown to inhibit specific enzymes, which can be pivotal in therapeutic contexts such as cancer treatment and metabolic disorders .
- Receptor Modulation : The compound's structural features suggest potential interactions with neurotransmitter receptors, which could influence neurological pathways .
Therapeutic Applications
- Cancer Treatment : Some studies have indicated that urea derivatives possess anti-cancer properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth through various pathways, including angiogenesis inhibition and apoptosis induction .
- Neurological Disorders : Given its potential receptor modulation capabilities, this compound may also be explored for treating conditions like anxiety or depression by influencing neurotransmitter systems.
Table 1: Summary of Biological Activities
Structural Modifications and Activity Correlation
Research into structural modifications of related compounds has revealed that alterations in the side chains can significantly enhance biological activity. For instance, the introduction of longer aliphatic chains has shown to improve complement inhibition efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits dose-dependent cytotoxicity, making it a candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea, and how can the product be characterized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted phenyl isocyanates and amines under controlled conditions. For example, urea derivatives are often synthesized in dichloromethane or ethanol at reflux temperatures, with monitoring via TLC or HPLC . Characterization requires a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent connectivity.
- X-ray crystallography (as in ) for absolute stereochemical determination .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight .
Q. What in vitro assays are appropriate for initial biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., aminopeptidase N, implicated in tumor progression) based on structural analogs like 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride . Cell viability assays (MTT or ATP-luminescence) in cancer cell lines can screen for antiproliferative activity, referencing protocols from derivatives like 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)phenyl)urea .
Advanced Research Questions
Q. How can computational reaction design methodologies improve the synthesis efficiency of this compound?
- Methodological Answer : Institutions like ICReDD use quantum chemical calculations and reaction path search algorithms to predict optimal conditions (solvent, temperature, catalysts). For example, computational modeling can identify transition states for urea bond formation, reducing trial-and-error experimentation. Experimental validation then focuses on high-probability pathways, as demonstrated in ’s feedback-loop approach .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Systematic substituent variation : Modify the 4-methoxypiperidine or 3-phenylpropyl groups (e.g., replace methoxy with halogen or alkyl groups) and compare bioactivity, as seen in analogs like 1-(4-Methoxyphenyl)-3-(2-(3,4,5-trimethoxyphenoxy)phenyl)urea .
- Molecular docking : Map interactions with target enzymes (e.g., aminopeptidase N) using software like AutoDock, leveraging crystallographic data from related inhibitors .
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Meta-analysis of substituent effects : Compare bioactivity trends across analogs (e.g., methoxy vs. chloro substitution) to identify critical pharmacophores.
- Orthogonal assay validation : Confirm enzyme inhibition using both fluorogenic substrates and cellular models to rule out assay-specific artifacts .
Q. What analytical methods are critical for assessing this compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light, followed by HPLC-UV/MS to identify degradation products .
- Solubility profiling : Use dynamic light scattering (DLS) or nephelometry in aqueous buffers (pH 1.2–7.4) to guide formulation strategies, as seen in Pfizer’s urea-based aqueous formulations .
Q. What safety protocols are essential during handling and synthesis of this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure, as recommended for structurally similar piperidine derivatives .
- Waste disposal : Neutralize reactive intermediates (e.g., isocyanates) with aqueous ethanol before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
